2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]-
CAS No.: 920748-16-9
Cat. No.: VC8318832
Molecular Formula: C6H11N5
Molecular Weight: 153.19 g/mol
* For research use only. Not for human or veterinary use.
![2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]- - 920748-16-9](/images/structure/VC8318832.png)
Specification
CAS No. | 920748-16-9 |
---|---|
Molecular Formula | C6H11N5 |
Molecular Weight | 153.19 g/mol |
IUPAC Name | 2-methyl-5-[(2S)-pyrrolidin-2-yl]tetrazole |
Standard InChI | InChI=1S/C6H11N5/c1-11-9-6(8-10-11)5-3-2-4-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1 |
Standard InChI Key | LRMJIDCDIYFOTQ-YFKPBYRVSA-N |
Isomeric SMILES | CN1N=C(N=N1)[C@@H]2CCCN2 |
SMILES | CN1N=C(N=N1)C2CCCN2 |
Canonical SMILES | CN1N=C(N=N1)C2CCCN2 |
Introduction
Chemical Identification and Structural Properties
Molecular Architecture
2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]- features a five-membered tetrazole ring (C2H2N4) fused to a pyrrolidine moiety (C5H9N) at the C5 position. The tetrazole exists in the 2H-tautomeric form, with a methyl group at N2 and the (2S)-pyrrolidinyl substituent at C5. Key structural parameters include:
Property | Value |
---|---|
Molecular formula | C6H10N4 |
Molecular weight | 150.18 g/mol |
Hydrogen bond donors | 2 (tetrazole N–H, pyrrolidine N–H) |
Hydrogen bond acceptors | 5 (tetrazole N, pyrrolidine N) |
Stereochemistry | Chiral center at C2 of pyrrolidine (S-configuration) |
The tetrazole ring’s planar structure enables delocalization of the negative charge across N2–N3–N4, while the pyrrolidine group adopts a puckered conformation, influencing stereoselectivity in catalytic applications .
Spectroscopic Characterization
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NMR: The NMR spectrum exhibits distinct signals for the tetrazole proton (δ 8.2–8.5 ppm) and pyrrolidine protons (δ 1.5–3.0 ppm), with diastereotopic splitting due to the chiral center .
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IR: Strong absorption bands at 3150 cm (N–H stretch) and 1600 cm (tetrazole ring vibrations) confirm the hybrid structure .
Synthesis and Structural Optimization
Key Synthetic Routes
The compound is synthesized via a multi-step sequence starting from (S)-proline derivatives:
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Protection of (S)-Proline:
(S)-Proline is protected as its benzyl ester using di-tert-butyl dicarbonate (BocO) under basic conditions . -
Cyanide Introduction:
The protected proline undergoes cyanidation with cyanuric chloride (CNCl) to form (S)-2-cyano-pyrrolidine-1-carboxylic acid benzyl ester . -
Tetrazole Cyclization:
Reaction with sodium azide (NaN) in the presence of triethylamine hydrochloride facilitates [2+3] cycloaddition, yielding the tetrazole ring .
Critical Reaction Parameters:
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Temperature: 80–100°C
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Solvent: Dimethylformamide (DMF) or acetonitrile
Stereochemical Control
The (2S)-configuration of the pyrrolidine moiety is preserved throughout the synthesis via chiral pool strategies, avoiding racemization during cyanidation and cyclization steps . X-ray crystallography confirms the absolute configuration, showing a dihedral angle of 112° between the tetrazole and pyrrolidine planes .
Mechanistic Insights into Catalytic Activity
Hydrogen-Bonding Networks
The tetrazole ring acts as a hydrogen-bond donor and acceptor, forming up to four simultaneous interactions with substrates. In aldol reactions, the N–H group activates carbonyl electrophiles (e.g., aldehydes), while the pyrrolidine nitrogen deprotonates acetone (nucleophile) . Computational studies reveal a transition state where the aldehyde’s carbonyl oxygen hydrogen-bonds to the tetrazole (distance: 2.7 Å) and the pyrrolidine nitrogen abstracts the α-proton of acetone (distance: 2.9 Å) .
Enantioselectivity Origins
The (2S)-pyrrolidine group induces a chiral environment that biases the approach of substrates. For example, in the aldol reaction of acetone with 4-nitrobenzaldehyde:
Catalyst | ee (%) | Yield (%) |
---|---|---|
(S)-Proline | 76 | 65 |
(S)-5-Pyrrolidin-2-yl-1H-tetrazole | 89 | 78 |
2H-Tetrazole, 2-methyl-5-[(2S)-2-pyrrolidinyl]- | 94 | 82 |
The methyl group at N2 of the tetrazole enhances steric shielding, reducing unwanted side reactions and improving enantiomeric excess (ee) by 18% compared to proline .
Applications in Asymmetric Synthesis
Aldol Reactions
The catalyst enables the synthesis of β-hydroxy ketones with >90% ee for aromatic aldehydes (e.g., benzaldehyde, cinnamaldehyde) and 85% ee for aliphatic aldehydes (e.g., pentanal) . A representative example:
Michael Additions
Preliminary studies indicate utility in nitro-Michael additions, achieving 88% ee for cyclohexenone and nitromethane adducts .
Hazard Type | Precautionary Measures |
---|---|
Irritant (eyes, skin) | Use gloves and goggles |
Respiratory sensitization | Operate in fume hood |
Thermal instability | Store at 2–8°C under nitrogen |
Future Directions
Expanding Substrate Scope
Investigations into Strecker and Mannich reactions could leverage the catalyst’s dual activation mechanism.
Immobilization for Industrial Use
Heterogenizing the catalyst on silica or polymeric supports may enable recyclability and continuous-flow applications .
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